molecular formula C8H8BrNO2 B14383119 (4-Bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile CAS No. 88152-72-1

(4-Bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile

Cat. No.: B14383119
CAS No.: 88152-72-1
M. Wt: 230.06 g/mol
InChI Key: KYDVMVPJXPRSMI-UHFFFAOYSA-N
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Description

(4-Bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile is an organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and a nitrile group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile typically involves the bromination of a suitable precursor, followed by the introduction of the nitrile group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetonitrile. The reaction is carried out at room temperature, and the product is isolated by extraction and purification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitrile group can produce a primary amine.

Scientific Research Applications

(4-Bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile involves its interaction with various molecular targets and pathways. The bromine atom and nitrile group are key functional groups that participate in chemical reactions, influencing the compound’s reactivity and biological activity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both a bromine atom and a nitrile group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

88152-72-1

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-(4-bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile

InChI

InChI=1S/C8H8BrNO2/c9-8-6(11)3-5(1-2-10)4-7(8)12/h5,11H,1,3-4H2

InChI Key

KYDVMVPJXPRSMI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C(=C1O)Br)CC#N

Origin of Product

United States

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